molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No. B1341862
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 g/mol . The IUPAC name for this compound is 5-fluoro-2-methyl-3-nitrobenzoic acid .


Synthesis Analysis

The synthesis of similar compounds involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is performed to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-3-nitrobenzoic acid can be represented by the InChI code: 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

The nitro group in the compound can participate in various reactions. For instance, nitro compounds can react with aldehydes, isonitriles, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile to afford the Ugi product .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 83.1 Ų . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.7 .

Scientific Research Applications

Application 1: Preparation of Rucaparib

  • Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester are used in the preparation of Rucaparib, an inhibitor of poly ADP-ribose polymerase (PARP) inhibitor. Rucaparib is being developed for the treatment of patients with cancers pre-disposed to PARP inhibitor sensitivity .
  • Methods of Application or Experimental Procedures : The method involves the conversion of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by subsequent conversion with methanol .
  • Results or Outcomes : The method provides a more efficient way to prepare 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, which are key intermediates in the synthesis of Rucaparib .

Application 2: Synthesis of Novel Quinazolinones

  • Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in the synthesis process .
  • Results or Outcomes : The outcome is the production of novel quinazolinones that have potential inhibitory activity against p38α MAPK .

Application 3: Intermediate in Organic Synthesis

  • Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is used as an intermediate in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in various organic synthesis processes .
  • Results or Outcomes : The outcome is the production of various organic compounds .

Application 4: Preparation of Methyl Ester

  • Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is used in the preparation of its methyl ester .
  • Methods of Application or Experimental Procedures : The method involves the conversion of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by subsequent conversion with methanol .
  • Results or Outcomes : The method provides a more efficient way to prepare 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester .

Application 5: Intermediate in Pharmaceuticals, Agrochemicals and Dyestuff

  • Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in various synthesis processes .
  • Results or Outcomes : The outcome is the production of various pharmaceuticals, agrochemicals and dyestuffs .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591941
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-3-nitrobenzoic acid

CAS RN

850462-64-5
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of conc. H2SO4 (700 mL) was added portion-wise 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) at −5˜0° C. Then a mixture of conc. HNO3 (60.4 g, 624 mmol) in conc. H2SO4 (60 mL) was added drop-wise at −5˜0° C. in a period of about 1.5 hrs. After the addition, the mixture was stirred at this temperature for 2 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. The mixture was poured into crash ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g). A solution of this crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) was cooled to 0° C., SOCl2 (64.52 g, 542.3 mmol) was added drop-wise. After the addition, the mixture was heated to reflux for 16 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. Solvent was removed under reduced pressure to give crude product. The crude product was purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc=50:1) to give methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, yield 25% for two steps) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.59 (s, 3H), 3.95 (s, 3H), 7.60-7.63 (dd, 1H), 7.74-7.77 (dd, 1H); LC-MS (ESI) m/z: 214 (M+1)+, 216(M+3)+.
Name
Quantity
60.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
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0 (± 1) mol
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reactant
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80 g
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reactant
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Quantity
700 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

116 ml of sulfuric acid is introduced and mixed in portions at −15° C. with 14.70 g (95.37 mmol) of 5-fluoro-2-methylbenzoic acid. A mixture of nitrating acid (4.79 ml of fuming nitric acid and 21.8 ml of concentrated sulfuric acid) is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes. After three more hours of stirring, the reaction mixture is poured into ice water and stirred vigorously for about one-half hour. The precipitated crystallizate is suctioned off, washed neutral with water and dried. The yield is 8.56 g (45.1%) of a mixture of various regioisomers and by-products. This mixture is thus incorporated into the next stage (esterification) and purified in this stage.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 5-fluoro-2-methylbenzoic acid (from Matrix Scientific) in H2SO4 conc. (0.83 M) was cooled down to −10° C. Then, a mixture of fuming HNO3 conc. (2 eq.) and H2SO4 conc. (4 eq.) was added dropwise. After complete addition, the mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto ice/water and stirred for 10 min and then extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and solvent was removed in vacuo yielding the title compound as a yellow solid that was used without further purification in the next step. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 13.86 (1H, bs), 8.09 (1H, dd, J=8.0 and 2.6 Hz), 7.90 (1H, dd, J=8.7 and 2.4 Hz), 2.50 (3H, s).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Takashiro, I Hayakawa, T Nitta, A Kasuya… - Bioorganic & medicinal …, 1999 - Elsevier
… :EtOAc=3:1) to afford 5-fluoro-2-methyl-3-nitrobenzoic acid benzylester (780 mg, 41%) as a … A suspension of 5-fluoro-2-methyl-3-nitrobenzoic acid benzylester (498 mg, 1.72 mmol) and …
AS Abdelsamie, M Salah, L Siebenbürger… - European Journal of …, 2019 - Elsevier
… The title compound was prepared by reaction of the crude mixture of 5-fluoro-2-methyl-3-nitrobenzoic acid (8a) (591 mg, 3.24 mmol, 1.0 equiv), benzylbromide (665 mg, 3.89 mmol, 1.2 …
AT Gillmore, M Badland, CL Crook… - … Process Research & …, 2012 - ACS Publications
Novel PARP inhibitor 1 is a promising new candidate for treatment of breast and ovarian cancer. A modified synthetic route to 1 has been developed and demonstrated on 7 kg scale. In …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk

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